molecular formula C18H24O4 B8258935 Tricyclo[5.2.1.02,6]decanedimethanol diacrylate

Tricyclo[5.2.1.02,6]decanedimethanol diacrylate

Cat. No.: B8258935
M. Wt: 304.4 g/mol
InChI Key: VEBCLRKUSAGCDF-KRVFBJBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclo[52102,6]decanedimethanol diacrylate is a complex organic compound characterized by its tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[5.2.1.02,6]decanedimethanol diacrylate typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[5.2.1.02,6]decanedimethanol diacrylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Tricyclo[5.2.1.02,6]decanedimethanol diacrylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricyclo[5.2.1.02,6]decanedimethanol diacrylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[5.2.1.02,6]decanedimethanol diacrylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(1R,2S,6R,7R,8S)-8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-3-16(19)21-9-11-5-6-14-15-8-12(18(11)14)7-13(15)10-22-17(20)4-2/h3-4,11-15,18H,1-2,5-10H2/t11?,12-,13+,14+,15-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBCLRKUSAGCDF-KRVFBJBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1CCC2C1C3CC(C2C3)COC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)OC[C@H]1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(CC3)COC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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